molecular formula C22H23ClN4O2 B11152323 N-{(2S)-1-[4-(3-chlorophenyl)piperazin-1-yl]-1-oxopropan-2-yl}-1H-indole-2-carboxamide

N-{(2S)-1-[4-(3-chlorophenyl)piperazin-1-yl]-1-oxopropan-2-yl}-1H-indole-2-carboxamide

Cat. No.: B11152323
M. Wt: 410.9 g/mol
InChI Key: GXUDUPNOGGATOO-HNNXBMFYSA-N
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Description

N-{1-[4-(3-CHLOROPHENYL)PIPERAZIN-1-YL]-1-OXOPROPAN-2-YL}-1H-INDOLE-2-CARBOXAMIDE: is a complex organic compound that features a piperazine ring, a chlorophenyl group, and an indole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{1-[4-(3-CHLOROPHENYL)PIPERAZIN-1-YL]-1-OXOPROPAN-2-YL}-1H-INDOLE-2-CARBOXAMIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-{1-[4-(3-CHLOROPHENYL)PIPERAZIN-1-YL]-1-OXOPROPAN-2-YL}-1H-INDOLE-2-CARBOXAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Halogenated solvents, bases like sodium hydroxide, and acids like hydrochloric acid.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives .

Mechanism of Action

The mechanism of action of N-{1-[4-(3-CHLOROPHENYL)PIPERAZIN-1-YL]-1-OXOPROPAN-2-YL}-1H-INDOLE-2-CARBOXAMIDE involves its interaction with specific molecular targets, such as serotonin receptors. The compound acts as a ligand, binding to these receptors and modulating their activity. This can lead to various pharmacological effects, including changes in neurotransmitter release and receptor signaling pathways .

Properties

Molecular Formula

C22H23ClN4O2

Molecular Weight

410.9 g/mol

IUPAC Name

N-[(2S)-1-[4-(3-chlorophenyl)piperazin-1-yl]-1-oxopropan-2-yl]-1H-indole-2-carboxamide

InChI

InChI=1S/C22H23ClN4O2/c1-15(24-21(28)20-13-16-5-2-3-8-19(16)25-20)22(29)27-11-9-26(10-12-27)18-7-4-6-17(23)14-18/h2-8,13-15,25H,9-12H2,1H3,(H,24,28)/t15-/m0/s1

InChI Key

GXUDUPNOGGATOO-HNNXBMFYSA-N

Isomeric SMILES

C[C@@H](C(=O)N1CCN(CC1)C2=CC(=CC=C2)Cl)NC(=O)C3=CC4=CC=CC=C4N3

Canonical SMILES

CC(C(=O)N1CCN(CC1)C2=CC(=CC=C2)Cl)NC(=O)C3=CC4=CC=CC=C4N3

Origin of Product

United States

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